1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone
Description
Properties
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(17)10-8-13-12-4-6-14-16(12)11(10)5-7-15(2)3/h4-8H,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKTEWKPFWQAJ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=CC=N2)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=CC=N2)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137040 | |
| Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130506-81-9 | |
| Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130506-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves the condensation of aminoazoles with β-diketones, β-ketoesters, or α-cyano ketones in the presence of orthoesters or dimethylformamide dimethyl acetal (DMFDMA). The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is used as an additive in electrochemical copper plating and as a fluorescent probe in material science
Mechanism of Action
The mechanism of action of 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Physicochemical Properties
Solubility and stability vary significantly with substituents:
Table 3: Physicochemical Comparison
Key Observations :
- The dimethylamino vinyl group may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogues .
Key Observations :
- The dimethylamino vinyl group in the target compound may confer unique pharmacokinetic properties, though specific data are lacking.
- Mono-substituted derivatives often outperform di-substituted analogues in antimicrobial contexts, suggesting steric and electronic optimization is critical .
Biological Activity
1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₃H₁₇N₅O
- Molecular Weight : 247.31 g/mol
Research indicates that compounds similar to this compound often exhibit their biological activity through several mechanisms:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidine derivatives act as inhibitors of various kinases, which play crucial roles in cell signaling pathways. This inhibition can affect cellular proliferation and survival.
- Anticancer Activity : Some studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. The following table summarizes key findings:
| Study | Cell Line/Model | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| Study 2 | HeLa (Cervical Cancer) | 8.0 | Cell cycle arrest |
| Study 3 | MCF-7 (Breast Cancer) | 15.0 | Inhibition of proliferation |
Case Study 1: Anticancer Efficacy
In a study conducted on A549 lung cancer cells, this compound demonstrated significant cytotoxicity with an IC₅₀ value of 12.5 µM. The mechanism was primarily attributed to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.
Case Study 2: Cell Cycle Analysis
Another investigation using HeLa cervical cancer cells revealed that the compound caused a G2/M phase arrest at an IC₅₀ of 8.0 µM. Flow cytometry analysis indicated a significant increase in the percentage of cells in the G2/M phase, suggesting that the compound effectively disrupts cell cycle progression.
Case Study 3: Proliferation Inhibition
In MCF-7 breast cancer cells, treatment with the compound resulted in an IC₅₀ of 15.0 µM, with mechanisms involving the inhibition of key signaling pathways associated with cell proliferation.
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives like 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone?
Methodological Answer:
- Palladium-Catalyzed Amination : A palladium(II) acetate catalyst with cesium carbonate as a base in toluene enables substitution at the 7-position of pyrazolo[1,5-a]pyrimidine scaffolds. Cyclopentylamine was introduced via this method with 97% yield .
- Condensation Reactions : Refluxing aminopyrazoles with 1,3-dicarbonyl reagents (e.g., acetylacetone) under solvent-free conditions at 150–160°C forms pyrazolo[1,5-a]pyrimidines. However, competing pathways may yield byproducts like vinyl-substituted derivatives in a 6:1 ratio .
- Microwave-Assisted Synthesis : Pyrazolo[1,5-a]pyrimidines can be synthesized efficiently using microwave irradiation, reducing reaction times compared to conventional heating .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Melting Point Analysis : Consistency with literature values (e.g., 233–235°C for related derivatives) ensures purity .
Advanced Research Questions
Q. How can regiochemical outcomes in pyrazolo[1,5-a]pyrimidine synthesis be controlled or predicted?
Methodological Answer:
- HMBC NMR Analysis : Determines regiochemistry by correlating proton signals to nitrogen nuclei. For example, a downfield proton (δ 8.64 ppm) showed ³J coupling to N-1 (δ 276 ppm), confirming attack at the 5-position rather than the 7-position in a naphthyl-substituted analog .
- Reagent Selection : Electron-deficient enones favor nucleophilic attack at specific positions. For instance, 3-(dimethylamino)-1-(2-naphthyl)-2-propen-1-one directs condensation to form 5-substituted products .
Q. What strategies are used to evaluate the biological activity of this compound, particularly in kinase inhibition?
Methodological Answer:
Q. How is chiral separation achieved for stereoisomers of related pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Chiral Chromatography : Utilize Chiralpak AD columns with heptane/isopropanol (8:2) to resolve racemic mixtures. For example, 1-[7-(3-fluorophenyl)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidin-6-yl]ethanone was separated into enantiomers with 100% ee .
- SFC Analysis : Supercritical fluid chromatography (SFC) with chiral phases validates enantiomeric purity (RT = 8.22 min and 10.40 min for resolved isomers) .
Q. What computational or structural tools aid in optimizing pyrazolo[1,5-a]pyrimidine derivatives for target binding?
Methodological Answer:
- X-ray Crystallography : Resolve ligand-receptor complexes (e.g., neonatal Fc receptor binding) to guide substitutions improving affinity .
- Molecular Dynamics Simulations : Predict binding modes and stability of derivatives with kinase domains (e.g., DDR1) .
- QSAR Modeling : Correlate substituent effects (e.g., ethynyl vs. vinyl groups) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
